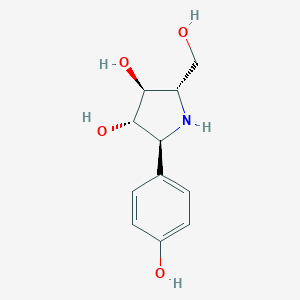
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
説明
Synthesis Analysis
The synthesis of similar sulfonyl chloride compounds often involves reactions of sulfonyl chlorides with aromatic or aliphatic compounds in the presence of suitable catalysts. For example, benzyl chlorides and methylene acetals have been synthesized using 2,4-dichloro-6-methoxy[1,3,5]triazine and dimethyl sulfoxide, showcasing the versatility of sulfonyl chloride derivatives in organic synthesis (Chu et al., 2009).
Molecular Structure Analysis
Structural and spectroscopic characterization of similar compounds has been conducted using various techniques such as X-ray diffraction and density functional theory (DFT). For instance, the structure of a sulfonamide compound was elucidated through X-ray diffraction, demonstrating the detailed molecular geometry and electron distribution (Özdemir & Dayan, 2019).
Chemical Reactions and Properties
Sulfonyl chloride compounds participate in diverse chemical reactions, including formylation and chlorination processes. For example, a mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate has been developed, indicating the reactive nature of sulfonyl chlorides (Ohsawa et al., 2013).
Physical Properties Analysis
The physical properties of sulfonyl chloride compounds can be quite varied depending on their molecular structure. For instance, the synthesis and characterization of cardo polysulfonates of 1,1′-bis(4-hydroxy phenyl)cyclohexane with disulfonyl chlorides highlighted the influence of structure on physical properties such as solubility and hydrolytic stability (Desai et al., 1996).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of sulfonyl chloride compounds are influenced by their electronic structure and substituents. Research has shown that polyfluoroalkoxysulfonyl groups stabilize both HOMO and LUMO of complexes, affecting their oxidation potential and overall chemical reactivity (Kondratenko et al., 1999).
科学的研究の応用
- Chemical Name : 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- CAS Number : 175205-76-2
- Molecular Weight : 313.50900
- Density : 1.708g/cm3
- Boiling Point : 297.5ºC at 760mmHg
- Melting Point : 47 °C
- Molecular Formula : C7H2Cl3F3O2S
This compound is a type of benzene derivative . It’s important to note that the handling and storage of this compound should be done with care due to its potential hazards .
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . In case of ingestion, it is advised not to induce vomiting and to call a physician immediately . If inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .
特性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGIKDMKHORAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371663 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
175205-76-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)










![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)